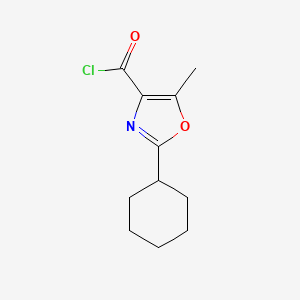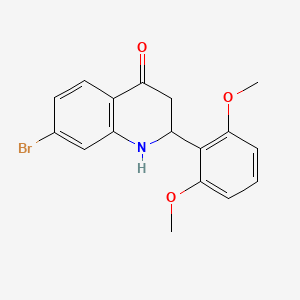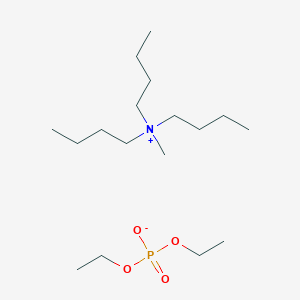
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their ionic nature and are often used in various chemical and industrial applications due to their unique properties.
Preparation Methods
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium with diethyl phosphate. The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate has several scientific research applications:
Biology: It can be used in the study of cellular processes and interactions due to its ionic nature.
Industry: It is used as a surfactant, antistatic agent, and in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate involves its interaction with molecular targets through ionic and covalent bonds. The compound can disrupt cellular membranes, leading to changes in cellular processes. The specific pathways involved depend on the application and the target molecules.
Comparison with Similar Compounds
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate can be compared with other quaternary ammonium compounds such as:
Methyltributylammonium bromide: This compound is also a quaternary ammonium compound used as a phase transfer catalyst and surfactant.
N,N-Dibutyl-N-methylbutan-1-aminium bromide: Similar in structure, this compound is used in similar applications but may have different reactivity and properties.
This compound is unique due to its specific phosphate group, which can impart different chemical and physical properties compared to other quaternary ammonium compounds.
Properties
Molecular Formula |
C17H40NO4P |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
diethyl phosphate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H11O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-7-9(5,6)8-4-2/h5-13H2,1-4H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 |
InChI Key |
RQHBQTHHPJOQPY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.CCOP(=O)([O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



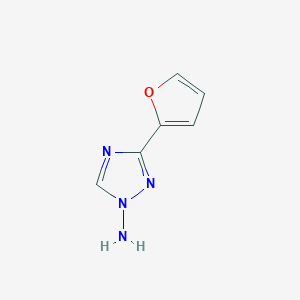
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
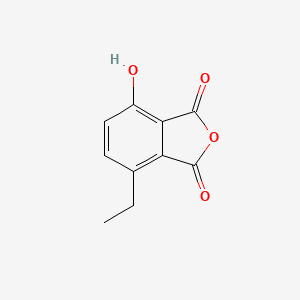
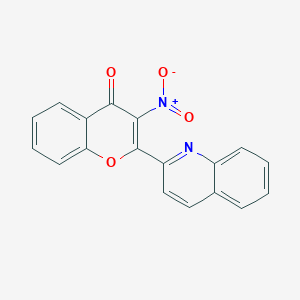
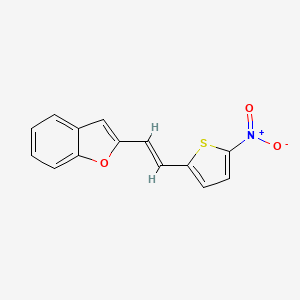
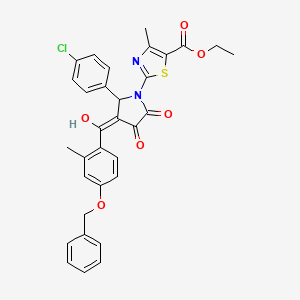
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
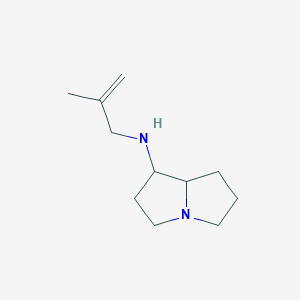
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
